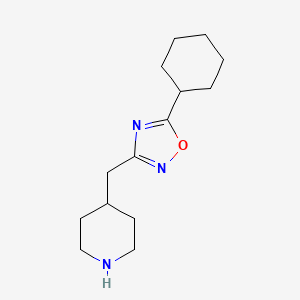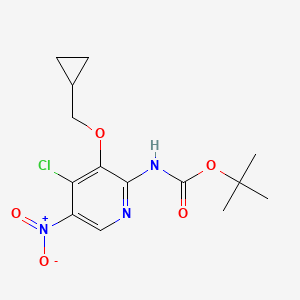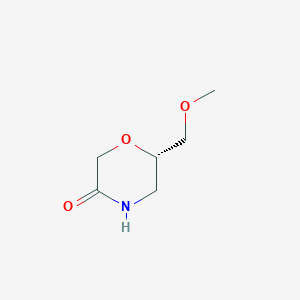![molecular formula C6H7N3 B15055019 1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
1,5-Dihydroimidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroimidazo[1,2-a]pyrazine is a nitrogenous heterocyclic compound that features a fused ring system comprising both imidazole and pyrazine rings. This compound is structurally significant due to its resemblance to purine, a fundamental component of nucleic acids. The unique structure of this compound has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and antimalarial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroimidazo[1,2-a]pyrazine typically involves cyclocondensation reactions. One common method includes the reaction of 2,3-diaminomaleonitrile with ketones and isocyanides, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, which undergoes intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties.
Wirkmechanismus
The mechanism of action of 1,5-Dihydroimidazo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1,5-Dihydroimidazo[1,2-a]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in their biological activities and applications.
Imidazo[1,5-a]pyridines: Known for their luminescent properties and versatility in various research areas.
Imidazo[1,2-a]pyrimidines: These compounds are widely studied for their synthetic methodologies and functionalizations.
The uniqueness of this compound lies in its diverse pharmacological activities and its potential for use in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H7N3 |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
1,5-dihydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H7N3/c1-3-9-4-2-8-6(9)5-7-1/h1-2,4-5,8H,3H2 |
InChI-Schlüssel |
FLSBDLZBWDJQRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC=C2N1C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
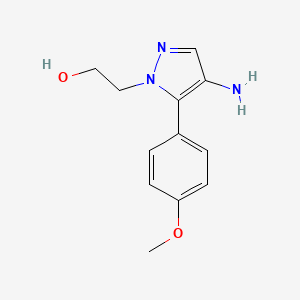
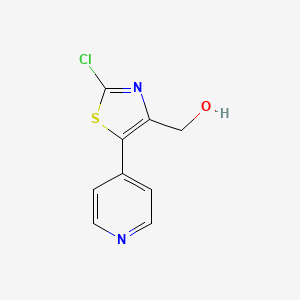
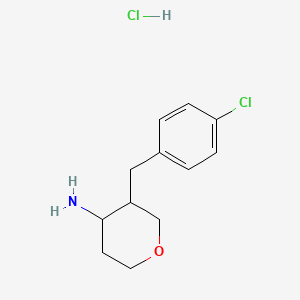

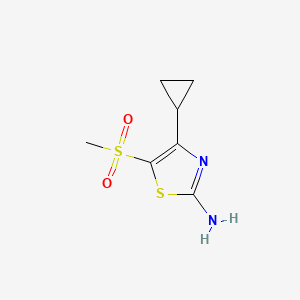

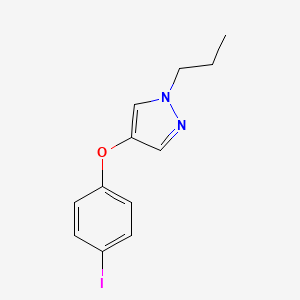
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15055003.png)
